Potassium hypochlorite

Description

Properties

IUPAC Name |

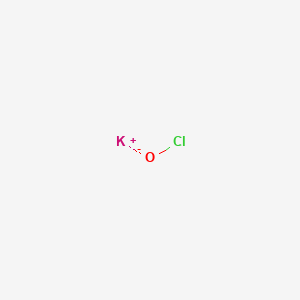

potassium;hypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClO.K/c1-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATVIFGJTRRDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KClO, ClKO | |

| Record name | POTASSIUM HYPOCHLORITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | potassium hypochlorite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hypochlorite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042317 | |

| Record name | Potassium hypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium hypochlorite solution is a colorless aqueous solution with a pungent irritating chlorine odor., Aqueous solution: Clear to light yellow liquid with a pungent irritating odor like bleach; [KA Steel MSDS] | |

| Record name | POTASSIUM HYPOCHLORITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hypochlorite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7778-66-7 | |

| Record name | POTASSIUM HYPOCHLORITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hypochlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypochlorous acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hypochlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM HYPOCHLORITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G27K3AQ7DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of potassium hypochlorite

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Hypochlorite (B82951)

Introduction

Potassium hypochlorite (KOCl or KClO) is the potassium salt of hypochlorous acid.[1][2] It is a strong oxidizing agent primarily available as a colorless to light-yellow aqueous solution with a distinct chlorine-like odor.[1][3][4] While it shares similar disinfectant and bleaching properties with the more common sodium hypochlorite, its use is preferred in applications where the addition of potassium ions is advantageous, such as in agriculture.[1] The compound is notable for its inherent instability, which presents challenges in its synthesis, storage, and application.[5][6] This guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

This compound consists of potassium cations (K+) and hypochlorite anions (ClO-).[1][2][4] It is rarely isolated in its pure, solid form due to its instability and is almost always handled as an aqueous solution.[5][6]

| Property | Value | Source |

| Chemical Formula | KOCl | [1] |

| Molar Mass | 90.55 g/mol | [1][3] |

| Appearance | Colorless to light-yellow liquid (in solution) | [1] |

| Odor | Pungent, chlorine-like | [1][3] |

| Density | ~1.160 g/cm³ | [1][3] |

| Melting Point | -2 °C (decomposes) | [1][3] |

| Boiling Point | 102 °C (decomposes) | [1][3] |

| Solubility in Water | ~25% | [1][5] |

Synthesis of this compound

Several methods are employed for the synthesis of this compound, each with distinct advantages and challenges. The critical factor in most synthesis routes is maintaining a low temperature to prevent the disproportionation of hypochlorite into chlorate (B79027) and chloride.[1][3][5]

Method 1: Chlorination of Potassium Hydroxide (B78521)

This traditional method, first developed by Claude Louis Berthollet in 1789, involves bubbling chlorine gas through a cooled solution of potassium hydroxide (KOH).[1][2][3] The reaction produces an equimolar mixture of this compound and potassium chloride.[7]

Reaction: Cl₂ + 2KOH → KOCl + KCl + H₂O[1][3][5]

-

Preparation: Prepare a solution of potassium hydroxide (e.g., 10-15% w/v) in a jacketed glass reactor.[7]

-

Cooling: Circulate a coolant through the reactor jacket to maintain the temperature of the KOH solution below 20°C.[7] An ice-salt bath can be used as an alternative.

-

Chlorination: Bubble chlorine gas through the cooled KOH solution via a sparge tube at a controlled rate.[7] The reactor should be placed on a weigh scale to monitor the mass of chlorine added.[7]

-

pH Monitoring: Continuously monitor the pH of the solution. The reaction is complete when the pH drops significantly, indicating the consumption of KOH.

-

Stabilization: Upon completion, add a small amount of excess 45% KOH solution to raise the pH to between 13 and 13.3 for stabilization.[7]

-

Storage: Transfer the resulting solution to an opaque, sealed container and store at low temperatures (e.g., 4°C) to minimize decomposition.[6]

Method 2: Electrolysis of Potassium Chloride

This method generates this compound in situ through the electrolysis of an aqueous potassium chloride (KCl) solution.[1][3][5] At the anode, chloride ions are oxidized to chlorine gas, while water is reduced to hydrogen gas and hydroxide ions at the cathode.[8] The chlorine gas then reacts with the hydroxide ions in the solution to form hypochlorite.[8]

Anode Reaction: 2Cl⁻ → Cl₂ + 2e⁻ Cathode Reaction: 2H₂O + 2e⁻ → H₂ + 2OH⁻ Solution Reaction: Cl₂ + 2OH⁻ → OCl⁻ + Cl⁻ + H₂O[8]

-

Electrolyte Preparation: Prepare a saturated solution of potassium chloride in deionized water.

-

Cell Setup: Use an undivided electrochemical cell equipped with a platinum or mixed metal oxide (MMO) anode and a titanium or stainless steel cathode.

-

Electrolysis: Apply a constant current density to the electrodes. Vigorous stirring is necessary to promote the mixing of anodically generated chlorine with cathodically generated hydroxide.

-

Temperature Control: Maintain the electrolyte temperature below 40°C using a cooling bath to favor the formation of hypochlorite over chlorate.[6]

-

Monitoring: Periodically sample the electrolyte and determine the concentration of this compound using iodometric titration.

-

Termination: Cease the electrolysis once the desired concentration of KOCl is achieved. The resulting solution will contain unreacted KCl and the product KOCl.

Method 3: Reaction of Hypochlorous Acid with Potassium Hydroxide

A newer method capable of producing highly pure and concentrated solutions of this compound involves the direct reaction of a concentrated hypochlorous acid (HOCl) solution with a potassium hydroxide slurry.[9] This process avoids the co-production of potassium chloride.

Reaction: HOCl + KOH → KOCl + H₂O

-

Reactant Preparation: Prepare an aqueous slurry of potassium hydroxide (e.g., >35% KOH by weight).[9] Obtain a concentrated solution of hypochlorous acid (e.g., >35% HOCl by weight).[9]

-

Reaction: In a cooled, stirred reactor, slowly add the concentrated HOCl solution to the KOH slurry.[4][9]

-

Temperature Control: Maintain the reaction temperature below 45°C, ideally between 0°C and 25°C, to prevent decomposition.[4][9]

-

Product: The resulting solution contains a high concentration of this compound (up to 40-60% by weight) with minimal salt impurities.[9]

Characterization of this compound

The primary method for characterizing this compound solutions is determining the concentration of "available chlorine," which is a measure of the oxidizing capacity of the hypochlorite ion.

Iodometric Titration

This is the standard method for quantifying available chlorine. Hypochlorite reacts with excess potassium iodide (KI) in an acidic medium to liberate iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.

Reactions:

-

OCl⁻ + 2I⁻ + 2H⁺ → Cl⁻ + I₂ + H₂O

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

Sample Preparation: Pipette a precise volume (e.g., 10.00 mL) of the this compound solution into an Erlenmeyer flask containing 50 mL of deionized water.

-

Reagent Addition: Add 2 g of potassium iodide and 10 mL of 2 M sulfuric acid (or acetic acid) to the flask and swirl to mix. The solution should turn a dark brown color due to the liberated iodine.

-

Titration: Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution until the brown color fades to a pale yellow.

-

Indicator: Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

-

Endpoint: Continue the titration dropwise with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.

-

Calculation: Calculate the concentration of KOCl using the stoichiometry of the reactions.

Stability and Decomposition

This compound is an unstable compound that decomposes over time, a process accelerated by heat and light.[5][6] The primary decomposition pathway is disproportionation into potassium chlorate (KClO₃) and potassium chloride (KCl).[3][5]

Decomposition Reaction: 3KOCl → KClO₃ + 2KCl[3][5]

This decomposition is highly exothermic and can lead to a dangerous thermal runaway in concentrated solutions.[10] To enhance stability, solutions should be stored in cool, dark conditions and at a high pH (typically >11).[6][7]

Visualizations

Synthesis and Decomposition Pathways

Caption: Synthesis via chlorination and decomposition of KOCl.

Experimental Workflow for Synthesis

Caption: Experimental workflow for KOCl synthesis.

Logical Flow of Iodometric Titration

Caption: Logical flow for KOCl quantification.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 3. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. This compound | 7778-66-7 | Benchchem [benchchem.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound (7778-66-7) for sale [vulcanchem.com]

- 7. ams.usda.gov [ams.usda.gov]

- 8. quora.com [quora.com]

- 9. US5055285A - Process for the production of highly pure concentrated solutions of this compound - Google Patents [patents.google.com]

- 10. Hypochlorite - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Potassium Hypochlorite: Chemical Formula, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium hypochlorite (B82951) (KClO), detailing its chemical and physical properties, synthesis, and analytical procedures. The information is intended to support researchers and professionals in various scientific fields, including drug development, by offering a thorough understanding of this reactive chemical compound.

Chemical Identity and Physical Properties

Potassium hypochlorite is the potassium salt of hypochlorous acid.[1] It is a strong oxidizing agent primarily available as a pale yellow aqueous solution with a distinct chlorine-like odor.[1] The solid form is unstable and not commercially available.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | KClO or KOCl | [1] |

| Molecular Weight | 90.55 g/mol | |

| Appearance | Pale yellow aqueous solution | [1] |

| Odor | Strong, chlorine-like | [1] |

| Melting Point | Not applicable (decomposes) | |

| Boiling Point | Decomposes upon heating | [1] |

| Density | Approximately 1.048 g/cm³ (for a 10% solution) | |

| Solubility | Soluble in water |

Chemical Properties and Reactivity

This compound is a powerful oxidizing agent and exhibits characteristic reactivity patterns. Its stability is a critical consideration for its storage and handling.

Disproportionation

A key chemical property of this compound is its tendency to undergo disproportionation, especially when heated or in the presence of light. This reaction yields potassium chloride and potassium chlorate. To minimize this decomposition, solutions should be stored in a cool, dark place.

The overall reaction for disproportionation is:

3KClO(aq) → 2KCl(aq) + KClO₃(aq)

Caption: Disproportionation of this compound.

Reaction with Acids

The addition of acid to a this compound solution results in the formation of hypochlorous acid (HOCl), which is in equilibrium with chlorine gas (Cl₂). This reaction is hazardous as it liberates toxic chlorine gas.

The reactions are as follows:

KClO(aq) + H⁺(aq) → HOCl(aq) + K⁺(aq) HOCl(aq) + H⁺(aq) + Cl⁻(aq) ⇌ Cl₂(g) + H₂O(l)

Oxidizing Properties

As a strong oxidizing agent, this compound can react with a wide range of organic and inorganic compounds. It is this property that makes it an effective disinfectant and bleaching agent.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use in a controlled laboratory setting by trained professionals.

Synthesis of this compound Solution via Chlorination

This protocol describes the synthesis of a this compound solution by bubbling chlorine gas through a potassium hydroxide (B78521) solution.

Materials:

-

Potassium hydroxide (KOH) pellets

-

Distilled water

-

Chlorine gas (Cl₂)

-

Ice bath

-

Gas dispersion tube

-

Reaction flask (e.g., a three-necked round-bottom flask)

-

Stir plate and stir bar

-

Fume hood

Procedure:

-

Prepare the KOH solution: In a fume hood, dissolve a calculated amount of KOH in cold distilled water to achieve the desired concentration (e.g., 1 M). The dissolution of KOH is exothermic, so it is crucial to cool the solution in an ice bath.

-

Set up the reaction apparatus: Place the reaction flask in an ice bath on a stir plate. Add the cold KOH solution to the flask along with a stir bar. Insert a gas dispersion tube into one neck of the flask, ensuring its end is submerged in the KOH solution. The other necks should be fitted with a gas outlet leading to a scrubber (e.g., a sodium thiosulfate (B1220275) solution) to neutralize any unreacted chlorine gas.

-

Chlorination: Begin stirring the KOH solution and slowly bubble chlorine gas through the gas dispersion tube. Maintain the temperature of the reaction mixture below 20°C to prevent the formation of potassium chlorate.

-

Monitor the reaction: The reaction can be monitored by observing the color change of the solution (it will turn pale yellow) and by periodically testing the pH to ensure it remains alkaline.

-

Endpoint and Storage: Stop the chlorine gas flow when the desired concentration of KClO is reached (this can be determined by titration, as described in the next section). The resulting this compound solution should be stored in a tightly sealed, opaque container in a refrigerator.

Caption: Synthesis workflow for this compound.

Analysis of this compound Concentration by Iodometric Titration

This protocol details the determination of the active chlorine content in a this compound solution using iodometric titration.

Materials:

-

This compound solution (sample)

-

Potassium iodide (KI), solid

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Acetic acid, glacial

-

Starch indicator solution (1%)

-

Buret, pipette, and conical flasks

-

Distilled water

Procedure:

-

Sample Preparation: Pipette a known volume (e.g., 10.00 mL) of the this compound solution into a conical flask containing approximately 50 mL of distilled water.

-

Reaction with Iodide: Add an excess of potassium iodide (approximately 2 g) and 5 mL of glacial acetic acid to the flask. The solution will turn a dark brown color due to the formation of iodine (I₂). The reaction is: KClO(aq) + 2KI(aq) + 2CH₃COOH(aq) → I₂(aq) + KCl(aq) + 2CH₃COOK(aq) + H₂O(l)

-

Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution. The brown color will fade to a pale yellow.

-

Endpoint Determination: When the solution is pale yellow, add a few drops of starch indicator. The solution will turn a deep blue-black. Continue the titration dropwise until the blue-black color disappears, indicating the endpoint. The reaction is: I₂(aq) + 2Na₂S₂O₃(aq) → 2NaI(aq) + Na₂S₄O₆(aq)

-

Calculation: Calculate the concentration of this compound in the original sample based on the volume and concentration of the sodium thiosulfate solution used.

Caption: Iodometric titration workflow for KClO analysis.

Applications

This compound's primary applications stem from its strong oxidizing properties.

-

Disinfection: It is used as a disinfectant for water treatment and sanitation of surfaces.

-

Bleaching Agent: In the textile and paper industries, it serves as a bleaching agent.

-

Chemical Synthesis: It can be used as an oxidizing agent in various chemical reactions.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Corrosive: It is corrosive to skin and eyes.[2] Always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Inhalation Hazard: Inhalation of mists can cause respiratory irritation.[2] Work in a well-ventilated area or a fume hood.

-

Instability: Avoid exposure to heat and light to prevent decomposition.

-

Incompatibilities: It is incompatible with acids, ammonia, organic materials, and reducing agents. Mixing with these substances can lead to the release of toxic chlorine gas or other hazardous reactions.

Table 2: Hazard Information for this compound Solution

| Hazard | Description |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes severe skin burns.[2] |

| Eye Damage/Irritation | Causes serious eye damage.[2] |

| Aquatic Hazard | Very toxic to aquatic life. |

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

References

An In-depth Technical Guide to the Decomposition Mechanism of Potassium Hypochlorite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hypochlorite (B82951) (KClO) is a potent oxidizing agent and disinfectant utilized in various applications, from surface sanitation to specialized roles in agriculture where the resulting potassium chloride can be beneficial to soil.[1][2] However, KClO is an inherently unstable compound, primarily found in aqueous solutions, and its efficacy is intrinsically linked to its decomposition kinetics.[3] Over time, it degrades into less active or inactive species, a process influenced by a multitude of factors.

This technical guide provides a comprehensive overview of the decomposition mechanism of potassium hypochlorite. It details the primary decomposition pathways, summarizes the key factors influencing its stability, and provides detailed experimental protocols for monitoring its degradation. While specific kinetic data for this compound is limited in publicly accessible literature, this guide leverages the extensive research on the closely related sodium hypochlorite (NaClO), which is generally considered to exhibit similar decomposition behavior.[4]

Core Decomposition Pathways

The decomposition of this compound in aqueous solution primarily proceeds through two main pathways:

-

Disproportionation to Potassium Chlorate (B79027) and Potassium Chloride: This is the main decomposition pathway, especially at elevated temperatures.[5] The overall reaction involves the conversion of three hypochlorite ions into one chlorate ion and two chloride ions.[3][6]

-

Decomposition to Potassium Chloride and Oxygen: This pathway is a slower side reaction in pure solutions but can be significantly accelerated by the presence of transition metal ions.[7][8]

2 KClO → 2 KCl + O₂

The relative contribution of each pathway is heavily dependent on the conditions of the solution, such as temperature, pH, and the presence of catalysts.

Signaling Pathway for Hypochlorite Decomposition

The following diagram illustrates the major decomposition routes of the hypochlorite ion (OCl⁻).

Caption: Major decomposition pathways of this compound.

Factors Influencing Decomposition

The stability of this compound solutions is critically affected by several factors:

-

Temperature: Increased temperature significantly accelerates the rate of decomposition. For every 10°C increase in storage temperature, the decomposition rate of this compound increases by a factor of approximately 3.5.[4] Elevated temperatures predominantly favor the disproportionation pathway leading to chlorate formation.[5]

-

pH: The pH of the solution is a crucial determinant of stability. Hypochlorite solutions are most stable at high pH (alkaline conditions). As the pH decreases, the equilibrium between hypochlorite (OCl⁻) and hypochlorous acid (HOCl) shifts towards the less stable hypochlorous acid, leading to accelerated decomposition.[9]

-

Concentration: Higher concentrations of this compound lead to a faster rate of decomposition.[4]

-

Light: Exposure to light, particularly UV radiation, accelerates the decomposition of hypochlorite solutions.

-

Presence of Metal Ions: Transition metal ions such as copper, nickel, cobalt, and iron act as powerful catalysts for the decomposition of hypochlorite, primarily promoting the oxygen evolution pathway.[5][7][8]

Quantitative Data on Hypochlorite Decomposition

While specific kinetic data for this compound is scarce, the following table summarizes representative data for sodium and calcium hypochlorite, which can serve as a valuable reference.

| Cation | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Reference |

| Ca²⁺ | 55 | - | 96.8 | 6.67 x 10¹⁰ L/mol·s | [10] |

| Ca²⁺ | 65 | - | 96.8 | 6.67 x 10¹⁰ L/mol·s | [10] |

| Ca²⁺ | 75 | - | 96.8 | 6.67 x 10¹⁰ L/mol·s | [10] |

| Ca²⁺ | 85 | - | 96.8 | 6.67 x 10¹⁰ L/mol·s | [10] |

| Na⁺ | - | - | 104 | - | [10] |

Note: The decomposition of both sodium and calcium hypochlorite is reported to follow second-order kinetics with respect to the hypochlorite concentration.[10] The rate constants for calcium hypochlorite were found to be significantly higher than those for sodium hypochlorite under comparable conditions.[10][11]

Experimental Protocols

To study the decomposition of this compound, it is essential to accurately measure the concentration of hypochlorite and its primary decomposition products, chloride and chlorate, over time.

Workflow for a Typical Decomposition Study

Caption: General workflow for studying KClO decomposition kinetics.

Monitoring Hypochlorite Concentration by Iodometric Titration

This is a standard and reliable method for determining the concentration of hypochlorite.

Principle: In an acidic solution, hypochlorite ions (OCl⁻) oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.

Reagents:

-

Potassium iodide (KI), solid or 10% (w/v) solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution (1%)

-

Acid (e.g., 2 M HCl or glacial acetic acid)

-

Distilled or deionized water

Procedure:

-

Pipette a known volume of the this compound solution into an Erlenmeyer flask. If the solution is concentrated, it should be diluted with distilled water first.

-

Add an excess of potassium iodide and acidify the solution. The solution will turn a yellow-brown color due to the formation of iodine.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.

-

Add a few drops of starch indicator. The solution will turn a deep blue-black.

-

Continue the titration dropwise until the blue color disappears, indicating the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the concentration of this compound using the stoichiometry of the reactions.

Monitoring Hypochlorite Concentration by UV-Vis Spectrophotometry

This method offers a rapid and reagent-free alternative to titration for monitoring hypochlorite concentration.

Principle: The hypochlorite ion (OCl⁻) has a characteristic absorbance maximum at approximately 292 nm. The concentration is determined by measuring the absorbance at this wavelength and using a calibration curve prepared from standards of known concentration.

Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of this compound standards of known concentrations.

-

Measure the absorbance of each standard at 292 nm.

-

Plot a calibration curve of absorbance versus concentration.

-

For each sample taken from the decomposition study, dilute as necessary to fall within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at 292 nm.

-

Determine the concentration of hypochlorite in the sample from the calibration curve, accounting for any dilutions.

Monitoring Chloride and Chlorate Concentrations by Ion Chromatography

Ion chromatography is a powerful technique for the simultaneous determination of the primary anionic decomposition products.

Principle: The sample is injected into an ion chromatograph, where the anions (Cl⁻ and ClO₃⁻) are separated on an ion-exchange column. The separated ions are then detected, typically by a conductivity detector, and quantified based on a calibration with known standards.

Apparatus:

-

Ion Chromatograph with a conductivity detector

-

Anion-exchange column

-

Eluent (e.g., a solution of sodium carbonate and sodium bicarbonate)

Procedure:

-

Prepare mixed standard solutions containing known concentrations of potassium chloride and potassium chlorate.

-

Generate a calibration curve for each anion by injecting the standards and plotting peak area versus concentration.

-

Filter the samples from the decomposition study to remove any particulates.

-

Inject a known volume of the sample into the ion chromatograph.

-

Identify and quantify the chloride and chlorate peaks in the chromatogram by comparing their retention times and peak areas to the calibration standards.

Conclusion

The decomposition of this compound is a complex process governed by two primary pathways: disproportionation to chlorate and chloride, and decomposition to oxygen and chloride. The rate and predominant pathway of this degradation are highly sensitive to environmental conditions, including temperature, pH, concentration, light exposure, and the presence of catalytic metal ions. While quantitative kinetic data specifically for this compound is not widely available, the extensive research on sodium hypochlorite provides a robust framework for understanding its stability. For precise kinetic studies, the detailed experimental protocols provided herein, utilizing techniques such as iodometric titration, UV-Vis spectrophotometry, and ion chromatography, are essential for accurately monitoring the concentration of hypochlorite and its decomposition products. This knowledge is critical for optimizing the storage, handling, and application of this compound in research, industrial, and pharmaceutical settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 5. forceflowscales.com [forceflowscales.com]

- 6. disproportionation equations for decomposition of Potassium chlorate (1).. [askfilo.com]

- 7. powellsolutions.com [powellsolutions.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Issues Surrounding the Stability of Hypochlorous Acid as a Surface Disinfectant[v1] | Preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comparative Technical Analysis of Potassium Hypochlorite and Sodium Hypochlorite

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the fundamental differences between potassium hypochlorite (B82951) (KOCl) and sodium hypochlorite (NaOCl). Both compounds are potent oxidizing agents widely utilized for their disinfectant and bleaching properties. However, subtle yet significant distinctions in their chemical and physical characteristics, stability, and byproducts warrant a detailed comparison for professionals in research, scientific, and pharmaceutical fields. This document outlines their core properties, production methodologies, stability profiles, and analytical procedures, presenting quantitative data in structured tables and visualizing key processes through detailed diagrams.

Core Chemical and Physical Properties

The primary distinction between potassium hypochlorite and sodium hypochlorite lies in the cation—potassium (K⁺) versus sodium (Na⁺). This difference in the alkali metal cation influences several physical properties, as detailed in Table 1. While the active chemical species responsible for their oxidizing and disinfecting capabilities is the hypochlorite ion (OCl⁻) in both cases, the cation's identity can affect the compound's stability and its environmental impact upon degradation.

Table 1: Comparison of Physical and Chemical Properties

| Property | This compound (KOCl) | Sodium Hypochlorite (NaOCl) |

| Molar Mass | 90.55 g/mol [1][2] | 74.44 g/mol [3] |

| Appearance | Colorless to light yellow aqueous solution[1][2] | Pale greenish-yellow aqueous solution[3] |

| Odor | Pungent, chlorine-like[1][2] | Chlorine-like |

| Density (aqueous solution) | ~1.160 g/cm³[1][2] | ~1.11 g/cm³ |

| Melting Point | -2 °C (decomposes)[1][2] | 18 °C (pentahydrate, decomposes) |

| Boiling Point | 102 °C (decomposes)[1][2] | 101 °C (decomposes) |

| Solubility in Water | 25%[1] | 29.3 g/100 mL at 0 °C |

Production Methodologies

The industrial production of both potassium and sodium hypochlorite can be achieved through similar chemical pathways: the chlorination of the corresponding alkali metal hydroxide (B78521) or the electrolysis of the respective chloride salt solution.[1][4][5]

Chlorination of Alkali Hydroxide

This traditional method involves bubbling chlorine gas through a cooled solution of either potassium hydroxide (for KOCl) or sodium hydroxide (for NaOCl).[1][6] The reaction is exothermic and must be maintained at low temperatures to prevent the disproportionation of the hypochlorite ion into the corresponding chlorate (B79027) and chloride salts.[1][7]

The general reaction is as follows:

Cl₂ + 2 MOH → MOCl + MCl + H₂O (where M = K or Na)

Electrolysis of Chloride Solutions

An alternative method involves the electrolysis of an aqueous solution of potassium chloride (KCl) or sodium chloride (NaCl).[4][5] In an undivided electrolytic cell, chlorine gas is produced at the anode and hydroxide ions are formed at the cathode. These products then react in solution to form the hypochlorite.

The key reactions are:

-

Anode: 2 Cl⁻ → Cl₂ + 2 e⁻

-

Cathode: 2 H₂O + 2 e⁻ → H₂ + 2 OH⁻

-

In solution: Cl₂ + 2 OH⁻ → OCl⁻ + Cl⁻ + H₂O

Stability and Decomposition

Both potassium and sodium hypochlorite are inherently unstable and undergo decomposition over time. The primary decomposition pathway for both compounds leads to the formation of the corresponding chloride and chlorate salts. A secondary, slower decomposition route results in the formation of chloride and oxygen. The rate of decomposition is influenced by several factors, including temperature, pH, concentration, and the presence of impurities such as transition metal ions.

The main decomposition reaction is a disproportionation:

3 MOCl → 2 MCl + MClO₃ (where M = K or Na)[7]

While direct comparative kinetic data for the decomposition of potassium versus sodium hypochlorite is scarce in the literature, studies on sodium hypochlorite and calcium hypochlorite indicate that the cation can influence the decomposition rate. For instance, the decomposition rate of calcium hypochlorite has been observed to be an order of magnitude faster than that of sodium hypochlorite under comparable conditions.[8] This suggests that the ionic environment plays a role in the stability of the hypochlorite ion. It is generally understood that higher concentrations and elevated temperatures accelerate the decomposition of all hypochlorite solutions.[9]

Reactivity and Disinfection Efficacy

The potent oxidizing and disinfecting properties of both compounds are attributed to the hypochlorite ion (OCl⁻), which exists in equilibrium with hypochlorous acid (HOCl) in aqueous solutions. The position of this equilibrium is pH-dependent, with the more potent antimicrobial agent, hypochlorous acid, being favored in more acidic conditions.

OCl⁻ + H₂O ⇌ HOCl + OH⁻

Given that the active species is the same, the fundamental reactivity and disinfection mechanisms of potassium and sodium hypochlorite are considered to be virtually identical.[10] The primary difference in application arises from the byproduct of their degradation. The decomposition of this compound yields potassium chloride, a salt that can be beneficial as a source of the essential plant nutrient potassium in agricultural applications.[11] In contrast, the degradation of sodium hypochlorite produces sodium chloride, which can contribute to soil salinization and may be detrimental to plant life.[11]

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

Materials:

-

Potassium hydroxide (KOH)

-

Chlorine gas (Cl₂)

-

Distilled water

-

Ice bath

-

Gas dispersion tube

-

Reaction flask

Procedure:

-

Prepare a cooled solution of potassium hydroxide in distilled water. The concentration can be varied depending on the desired final concentration of KOCl.

-

Place the reaction flask in an ice bath to maintain a low temperature (0-5 °C).

-

Slowly bubble chlorine gas through the stirred KOH solution using a gas dispersion tube.[7]

-

Monitor the reaction progress by periodically testing the concentration of hypochlorite.

-

Continue the chlorination until the desired concentration is reached, ensuring the temperature remains low to minimize chlorate formation.[1][7]

Determination of Hypochlorite Concentration by Iodometric Titration

This method is applicable to both potassium and sodium hypochlorite solutions.

Materials:

-

Hypochlorite solution (sample)

-

Potassium iodide (KI)

-

Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Starch indicator solution

-

Sulfuric acid (H₂SO₄) or acetic acid

-

Burette, pipette, and conical flask

Procedure:

-

Pipette a known volume of the diluted hypochlorite solution into a conical flask.

-

Add an excess of potassium iodide solution and acidify the mixture with sulfuric or acetic acid. The hypochlorite will oxidize the iodide to iodine, resulting in a brown solution.[12][13] 2 H⁺ + OCl⁻ + 2 I⁻ → I₂ + Cl⁻ + H₂O

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution turns a pale yellow color.[13][14] I₂ + 2 S₂O₃²⁻ → 2 I⁻ + S₄O₆²⁻

-

Add a few drops of starch indicator. The solution will turn a deep blue-black color.[14]

-

Continue the titration dropwise with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.[14]

-

Record the volume of sodium thiosulfate used and calculate the concentration of hypochlorite in the original sample.

Disinfection Byproducts

The reaction of both potassium and sodium hypochlorite with natural organic matter in water can lead to the formation of disinfection byproducts (DBPs), such as trihalomethanes (THMs) and haloacetic acids (HAAs).[15][16] The formation of these byproducts is a significant concern in water treatment due to their potential carcinogenicity.[16] Since the reactive species (hypochlorous acid and hypochlorite ion) are the same for both compounds, the types and quantities of DBPs formed are expected to be similar under identical conditions. The primary factor influencing DBP formation is the characteristics of the source water, including the amount and nature of organic precursors.[15]

Conclusion

The fundamental difference between this compound and sodium hypochlorite lies in the associated cation, which has a tangible impact on their physical properties and the environmental profile of their degradation products. While their core reactive and disinfectant properties, driven by the hypochlorite ion, are essentially identical, the choice between the two can be significant in specific applications. For agricultural and horticultural uses, this compound offers the distinct advantage of providing a beneficial nutrient, potassium, while avoiding the soil salinization issues associated with sodium hypochlorite. In most other disinfectant and bleaching applications where the cation's fate is of less concern, the choice may be dictated by factors such as cost and availability, with sodium hypochlorite being more commonly used. For researchers and professionals, understanding these nuances is critical for selecting the appropriate hypochlorite solution for their specific needs, optimizing its application, and mitigating any potential environmental impacts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 3. sodium hypochlorite [webbook.nist.gov]

- 4. quora.com [quora.com]

- 5. Page loading... [wap.guidechem.com]

- 6. RU2293705C2 - Method of production of this compound - Google Patents [patents.google.com]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stability of various sodium hypochlorite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ams.usda.gov [ams.usda.gov]

- 12. staff.univ-batna2.dz [staff.univ-batna2.dz]

- 13. seniorchem.com [seniorchem.com]

- 14. Redox Titration of Hypochlorite in Bleach Chemistry Tutorial [ausetute.com.au]

- 15. westechwater.com [westechwater.com]

- 16. researchgate.net [researchgate.net]

Thermochemistry of potassium hypochlorite formation

An In-depth Technical Guide on the Thermochemistry of Potassium Hypochlorite (B82951) Formation

Abstract

This guide provides a detailed examination of the thermochemistry associated with the formation of potassium hypochlorite (KClO) in aqueous solutions. The primary synthesis route, involving the disproportionation of chlorine gas in a cold, aqueous solution of potassium hydroxide (B78521), is analyzed. Standard enthalpies of formation (ΔH°f), standard molar entropies (S°), and standard Gibbs free energies of formation (ΔG°f) for all relevant species are compiled from established databases. These data are utilized to calculate the standard enthalpy (ΔH°rxn), entropy (ΔS°rxn), and Gibbs free energy (ΔG°rxn) for the overall reaction, revealing its thermodynamic favorability under standard conditions. Furthermore, a comprehensive experimental protocol for determining the enthalpy of reaction via solution calorimetry is presented, alongside graphical representations of the reaction pathway and experimental workflow to aid in conceptual understanding.

Introduction

This compound (KClO) is a salt of hypochlorous acid with significant utility as a disinfectant and bleaching agent.[1] Its synthesis is most commonly achieved through the reaction of chlorine gas with a cold potassium hydroxide solution.[1][2] This is a disproportionation reaction, where chlorine is simultaneously oxidized and reduced.[3]

The overall balanced chemical equation for this process is: Cl₂(g) + 2KOH(aq) → KClO(aq) + KCl(aq) + H₂O(l) [4]

Understanding the thermodynamics of this reaction is crucial for optimizing production, ensuring safety, and controlling reaction conditions to prevent the formation of undesired byproducts like potassium chlorate (B79027) (KClO₃), which is favored at higher temperatures.[1][5] This document outlines the key thermodynamic parameters of this reaction, providing a quantitative basis for its study and application.

Thermochemical Data

The thermodynamic properties of the reaction are determined by the state functions of the individual reactants and products. The net ionic equation for the formation of the hypochlorite ion is:

Cl₂(g) + 2OH⁻(aq) → ClO⁻(aq) + Cl⁻(aq) + H₂O(l)

The following tables summarize the standard thermochemical data for each species involved in the reaction at 298.15 K and 1 bar.

Table 1: Standard Thermochemical Data for Reactants and Products

| Species | State | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) |

|---|---|---|---|---|

| Cl₂(g) | gas | 0[6][7] | 223.08[7] | 0[7] |

| KOH(aq)¹ | aq | -482.37 | 92.0 | -440.5 |

| K⁺(aq) | aq | -252.38 | 102.5 | -283.27 |

| OH⁻(aq) | aq | -230.0[5] | -10.75[8] | -157.24[8] |

| KClO(aq)² | aq | -362.87 | 144.5 | -319.4 |

| ClO⁻(aq) | aq | -110.49[9] | 42 | -36.1 |

| KCl(aq)³ | aq | -419.53 | 159.3 | -414.48 |

| Cl⁻(aq) | aq | -167.16[2][8] | 56.5[2][8] | -131.23[2][8] |

| H₂O(l) | liquid | -285.83[5] | 69.91[10] | -237.13[10] |

¹ Standard values for KOH(aq) are derived from the values for K⁺(aq) and OH⁻(aq). ² Standard values for KClO(aq) are derived from the values for K⁺(aq) and ClO⁻(aq). ³ Standard values for KCl(aq) are derived from the values for K⁺(aq) and Cl⁻(aq).

Using the data from Table 1, the overall thermodynamic changes for the reaction can be calculated using the following equation (where 'P' denotes products and 'R' denotes reactants):

ΔX°rxn = ΣνₚΔX°f(P) - ΣνᵣΔX°f(R) (X can be H, G, or S; ν is the stoichiometric coefficient)

Table 2: Calculated Thermodynamic Properties for KClO Formation

| Thermodynamic Parameter | Value |

|---|---|

| ΔH°rxn | -100.20 kJ/mol |

| ΔS°rxn | -14.46 J/mol·K |

| ΔG°rxn | -95.89 kJ/mol |

The large negative enthalpy change (ΔH°rxn) indicates that the reaction is highly exothermic.[11] The small negative entropy change (ΔS°rxn) suggests a slight increase in order, likely due to the consumption of a gaseous reactant.[11] The substantial negative Gibbs free energy change (ΔG°rxn) confirms that the reaction is spontaneous and thermodynamically favorable under standard conditions.[11]

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the disproportionation of chlorine in an aqueous potassium hydroxide solution.

Caption: Reaction pathway for this compound formation.

Experimental Workflow Diagram

This diagram outlines the workflow for the calorimetric determination of the reaction enthalpy.

Caption: Experimental workflow for solution calorimetry.

Experimental Protocols

The determination of the enthalpy of reaction for this compound formation can be performed using solution calorimetry. The following protocol is a generalized methodology based on standard calorimetric techniques.[6]

Objective: To measure the standard enthalpy of reaction (ΔH°rxn) for the reaction: Cl₂(g) + 2KOH(aq) → KClO(aq) + KCl(aq) + H₂O(l).

Materials:

-

Constant-pressure calorimeter (e.g., Dewar flask with a lid)

-

High-precision digital thermometer (±0.01 °C)

-

Magnetic stirrer and stir bar

-

Gas dispersion tube

-

Mass flow controller for chlorine gas

-

Standardized potassium hydroxide (KOH) solution (e.g., 2.0 M)

-

Chlorine (Cl₂) gas cylinder

-

Data acquisition system (optional)

Procedure:

-

Calorimeter Calibration:

-

Determine the heat capacity of the calorimeter (C_cal) by a known process, such as the heat of neutralization of a strong acid and strong base, or by electrical heating.

-

-

Reactant Preparation:

-

Accurately measure a known volume (e.g., 200.0 mL) of the standardized KOH solution and place it into the calorimeter vessel.

-

Determine the mass of the KOH solution using its density.

-

-

System Assembly and Equilibration:

-

Assemble the calorimeter, ensuring the lid is securely in place with the thermometer, stirrer, and gas dispersion tube inserted.

-

Begin stirring the solution at a constant rate to ensure uniform temperature.

-

Record the temperature of the KOH solution at regular intervals (e.g., every 30 seconds) for 5-10 minutes to establish a stable initial baseline temperature (Tᵢ).[6]

-

-

Reaction Initiation:

-

Initiate the flow of chlorine gas through the mass flow controller at a known, constant rate for a specific duration. This allows for the precise calculation of the total moles of Cl₂ introduced.

-

Ensure the gas dispersion tube is submerged in the KOH solution for efficient reaction.

-

-

Data Acquisition:

-

Continue recording the temperature at regular intervals throughout the addition of chlorine and until the temperature reaches a maximum and begins to cool.[6]

-

The highest observed temperature is the final temperature (T).

-

Data Analysis:

-

Temperature Change (ΔT):

-

Extrapolate the initial and final temperature-time plots back to the time of mixing to correct for heat loss to the surroundings. The difference gives the corrected temperature change, ΔT = T - Tᵢ.

-

-

Heat Evolved (q_rxn):

-

Calculate the total heat evolved by the reaction using the formula: q_rxn = (C_cal + m_solution * c_solution) * ΔT

-

Where:

-

C_cal is the heat capacity of the calorimeter (in J/°C).

-

m_solution is the mass of the final solution (in g).

-

c_solution is the specific heat capacity of the final solution (assume it is close to that of water, ~4.184 J/g·°C, for dilute solutions).

-

-

-

Enthalpy of Reaction (ΔH°rxn):

-

Calculate the moles of the limiting reactant (typically Cl₂).

-

Determine the molar enthalpy of reaction: ΔH°rxn = -q_rxn / moles of limiting reactant

-

The negative sign indicates that the heat was evolved (exothermic reaction).[6]

-

Conclusion

The formation of this compound via the disproportionation of chlorine in cold potassium hydroxide is a spontaneous and highly exothermic process, as evidenced by a calculated ΔG°rxn of -95.89 kJ/mol and a ΔH°rxn of -100.20 kJ/mol. The thermodynamic data compiled and calculated herein provide a foundational resource for professionals engaged in the research, development, and handling of this important chemical compound. The outlined calorimetric protocol offers a robust framework for the empirical verification of these theoretical values.

References

- 1. Chlorine (CAS 7782-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Appendix: Standard Thermodynamic Quantities for Chemical Substances at 25°C – Introductory Chemistry- 1st Canadian Edition [ecampusontario.pressbooks.pub]

- 3. Standand Enthalpies of Formation [mrbigler.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 6. atct.anl.gov [atct.anl.gov]

- 7. webelements.com [webelements.com]

- 8. Table of Thermodynamic Values [www2.chem.wisc.edu]

- 9. grokipedia.com [grokipedia.com]

- 10. Thermodynamic Properties of Substances and Ions [hyperphysics.phy-astr.gsu.edu]

- 11. brainly.com [brainly.com]

The Genesis of "Eau de Javel": A Technical Guide to Berthollet's Historical Preparation of Potassium Hypochlorite

Abstract

This technical guide provides an in-depth exploration of the historical preparation of potassium hypochlorite (B82951), famously known as "Eau de Javel," by the pioneering French chemist Claude Louis Berthollet in 1789. At a time when the understanding of chemical principles was rapidly evolving, Berthollet's work on the bleaching properties of chlorine-derived solutions marked a significant advancement in applied chemistry. This document meticulously reconstructs the experimental protocol likely employed by Berthollet, based on historical accounts and contemporary chemical knowledge. It details the apparatus, reactants, and procedures of the era, offering a comprehensive technical overview for researchers and professionals interested in the origins of this pivotal chemical compound. The guide includes quantitative estimations, detailed methodologies, and visual diagrams to elucidate the chemical pathways and experimental workflows.

Introduction

In 1789, within his laboratory in the Javel district of Paris, Claude Louis Berthollet conducted a series of experiments that would lead to the creation of a potent bleaching agent.[1] By passing chlorine gas through a solution of potash lye, he synthesized a solution containing potassium hypochlorite (KClO), which he named "Eau de Javel" or "Javel water".[1] This discovery was a direct application of the burgeoning understanding of the chemical properties of chlorine, which had been isolated by Carl Wilhelm Scheele only a few years prior. Berthollet's work was not only a triumph of experimental chemistry but also a foundational step in the development of industrial bleaching and disinfection. This guide aims to provide a detailed technical account of this historical process.

Chemical Principles and Stoichiometry

Berthollet's synthesis of this compound is a classic example of a disproportionation reaction, where a single element is simultaneously oxidized and reduced. In this case, chlorine gas (Cl₂) reacts with a cold aqueous solution of potassium hydroxide (B78521) (KOH), colloquially known as potash lye.

The overall balanced chemical equation for this reaction is:

Cl₂ (g) + 2KOH (aq) → KCl (aq) + KClO (aq) + H₂O (l)

In this reaction, chlorine (with an oxidation state of 0) is reduced to chloride (in KCl, with an oxidation state of -1) and oxidized to hypochlorite (in KClO, with an oxidation state of +1).

A critical aspect of this synthesis, as noted in historical and modern accounts, is the necessity of maintaining a low temperature.[2] If the reaction mixture is allowed to warm, the hypochlorite ions will further disproportionate to form potassium chlorate (B79027) (KClO₃) and potassium chloride, reducing the yield of the desired product.

3KClO (aq) → 2KCl (aq) + KClO₃ (aq)

Experimental Protocol: A Reconstruction of Berthollet's Method

While Berthollet's original manuscripts do not provide the explicit step-by-step detail common in modern scientific literature, a plausible experimental protocol can be reconstructed based on the chemical practices and apparatus of the late 18th century.

Materials and Apparatus

Reactants:

-

Manganese Dioxide (MnO₂): As the oxidizing agent for generating chlorine gas.

-

Hydrochloric Acid (HCl) (Spirit of Salt): To react with manganese dioxide.

-

Potash Lye (Potassium Hydroxide, KOH solution): The alkaline solution for absorbing chlorine gas. In the 18th century, this was typically prepared by leaching wood ashes with water to obtain a solution of potassium carbonate (K₂CO₃) and then causticizing it with slaked lime (Ca(OH)₂) to produce potassium hydroxide.

-

Water (H₂O): For preparing solutions and cooling.

Apparatus:

-

Chlorine Gas Generator: Likely a glass retort, a common piece of chemical apparatus in the 18th century for heating substances and collecting gaseous products.

-

Gas Delivery Tube: A glass tube to convey the chlorine gas from the generator to the absorption vessel.

-

Gas Absorption Vessel: A large glass bottle or flask to contain the potash lye solution.

-

Pneumatic Trough (or similar setup): While not strictly for collection, a vessel of cold water or an ice bath would be necessary to keep the absorption vessel cool.

-

Heating Source: A charcoal furnace or spirit lamp to gently heat the retort.

Procedure

Step 1: Preparation of Chlorine Gas

-

Place a quantity of manganese dioxide into the glass retort.

-

Carefully add hydrochloric acid to the retort. The reaction, which may require gentle heating, produces chlorine gas: MnO₂ (s) + 4HCl (aq) → MnCl₂ (aq) + Cl₂ (g) + 2H₂O (l)

-

The generated chlorine gas, identifiable by its pale yellow-green color, is directed from the neck of the retort through a glass delivery tube.

Step 2: Absorption of Chlorine Gas in Potash Lye

-

Prepare a solution of potash lye in a large glass bottle. The exact concentration used by Berthollet is not documented, but solutions derived from wood ash were common.

-

Immerse the absorption bottle in a cold water or ice bath to maintain a low temperature throughout the reaction. This is crucial to prevent the formation of potassium chlorate.

-

Bubble the chlorine gas generated in Step 1 through the cold potash lye solution. The gas will be absorbed, and the reaction to form this compound and potassium chloride will occur.

-

Continue passing chlorine gas through the solution until the absorption rate decreases, indicating that the reaction is nearing completion. The resulting solution is "Eau de Javel."

Quantitative Data and Analysis

Historical records from Berthollet's era lack the detailed quantitative data that is standard in modern chemistry. However, we can make some estimations based on the stoichiometry of the reactions.

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio (to Cl₂) | Notes |

| Chlorine (Cl₂) | 70.90 | 1 | |

| Potassium Hydroxide (KOH) | 56.11 | 2 | A twofold molar excess is required. |

| Potassium Chloride (KCl) | 74.55 | 1 | A byproduct of the reaction. |

| This compound (KClO) | 90.55 | 1 | The desired product. |

| Water (H₂O) | 18.02 | 1 | A byproduct of the reaction. |

Table 1: Stoichiometric Relationships in the Synthesis of this compound

The final "Eau de Javel" produced by Berthollet was a dilute aqueous solution containing a mixture of this compound, potassium chloride, and unreacted potassium hydroxide. The exact concentration of active hypochlorite would have depended on the concentration of the initial potash lye and the efficiency of the chlorine gas absorption.

Visualizing the Process

To better understand the chemical transformations and the experimental workflow, the following diagrams are provided.

Conclusion

Claude Louis Berthollet's preparation of this compound was a landmark achievement in 18th-century chemistry. It not only provided a powerful new tool for the textile industry but also beautifully demonstrated the principles of redox chemistry. While the quantitative precision of modern chemistry was not yet established, the ingenuity of his method laid the groundwork for the large-scale production of hypochlorite-based bleaches and disinfectants that are indispensable today. This guide offers a window into the historical context and technical execution of this pivotal discovery, providing valuable insights for today's scientific community.

References

Solubility of potassium hypochlorite in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium hypochlorite (B82951) (KClO). Due to the compound's inherent instability and high reactivity, particularly with organic solvents, this document emphasizes safety protocols and qualitative understanding where quantitative data is limited. The information presented is intended to support research, development, and handling of potassium hypochlorite in a laboratory setting.

Overview of this compound

This compound is the potassium salt of hypochlorous acid. It is a powerful oxidizing agent and is most commonly encountered as a pale yellow aqueous solution with a distinct chlorine-like odor. While it has applications as a disinfectant and bleaching agent, its instability makes it challenging to handle and characterize compared to its sodium counterpart.[1][2] The solid form is rarely isolated.[3]

Solubility of this compound

The solubility of this compound is a critical parameter for its application in various chemical processes. However, detailed quantitative data across a wide range of solvents and temperatures is scarce due to the compound's reactive nature.

Aqueous Solubility

This compound is soluble in water.[4][5][6] Several sources describe it as being slightly to highly soluble.[1] One available quantitative measure indicates a solubility of approximately 25 g per 100 mL of water at 25°C .[3] It is important to note that aqueous solutions of this compound are prone to disproportionation, yielding potassium chloride and potassium chlorate. This reaction is accelerated by heat, highlighting the need for cold storage to maintain the integrity of hypochlorite solutions.[3]

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |

| Water | 25 | ~25 | Prone to disproportionation, especially when heated.[3] |

Solubility in Organic Solvents

Extreme caution is advised when considering the use of organic solvents with this compound. This compound is known to react, often violently or explosively, with a variety of organic compounds.

-

Alcohols (e.g., Methanol, Ethanol): Reactions with alcohols can be violent and may lead to explosions, potentially after a delay.[4][5][6]

-

Aldehydes and Ketones: this compound reacts with these functional groups.[3]

-

Other Organic Matter: Contact with organic matter, oils, and hydrocarbons can also lead to explosive reactions.[4][5]

Experimental Protocol for Solubility Determination

Determining the solubility of a reactive and unstable compound like this compound requires a carefully designed experimental protocol with a strong emphasis on safety. The following is a generalized methodology that should be adapted and reviewed by safety experts before implementation.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber, neoprene), safety goggles, a face shield, and a lab coat.[7]

-

Ventilation: Conduct all experiments in a well-ventilated fume hood.[8]

-

Small Scale: Begin with very small quantities of materials to minimize the risk associated with any potential exothermic or explosive reactions.

-

Temperature Control: Maintain low temperatures throughout the experiment to minimize decomposition and reduce reaction rates. A cooling bath is recommended.

-

Avoid Incompatibilities: Ensure the experimental setup is free of incompatible materials such as acids, ammonia, urea, and organic compounds.[4][7]

-

Emergency Preparedness: Have appropriate fire extinguishing media (e.g., water spray, CO2) and spill control materials readily available.[4]

Materials and Equipment

-

This compound solution of known concentration

-

Solvent of interest (e.g., deionized water)

-

Jacketed reaction vessel with temperature control

-

Stirring mechanism (e.g., magnetic stirrer)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., titration setup for active chlorine, UV-Vis spectrophotometer)

Methodology: Isothermal Equilibrium Method

-

Preparation:

-

Equilibrate the solvent in the jacketed reaction vessel to the desired temperature.

-

Prepare a stock solution of this compound of a known concentration.

-

-

Saturation:

-

Slowly add a known excess amount of the this compound solution to the temperature-controlled solvent while stirring continuously.

-

Allow the mixture to stir for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. The presence of a solid phase or an immiscible liquid phase indicates saturation.

-

-

Sample Collection and Analysis:

-

Once equilibrium is established, cease stirring and allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the sample to remove any suspended particles.

-

Dilute the filtered sample to a concentration suitable for analysis.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as iodometric titration to determine the active chlorine content.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the saturated solution. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

-

-

Repeatability:

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Conclusion

The solubility of this compound is a complex topic, largely dictated by its inherent instability and high reactivity. While it is soluble in water, its interaction with organic solvents poses significant safety risks, limiting the availability of quantitative solubility data. Researchers and professionals working with this compound must prioritize safety, conducting thorough risk assessments and adhering to strict handling protocols. The generalized experimental methodology provided herein serves as a foundation for developing safe and effective procedures for characterizing the solubility of this challenging yet useful chemical compound.

References

- 1. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | KClO | CID 23665762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Hofmann Rearrangement of Amides using Potassium Hypochlorite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hofmann rearrangement is a robust and widely utilized organic reaction for the synthesis of primary amines from primary amides, with the notable feature of producing an amine with one less carbon atom than the starting amide. This transformation, first reported by August Wilhelm von Hofmann in 1881, proceeds through an isocyanate intermediate. The use of potassium hypochlorite (B82951) (KOCl) as the oxidizing agent offers a convenient and effective alternative to the traditional bromine in aqueous alkali. Potassium hypochlorite is often prepared in situ by the reaction of chlorine gas or a chlorinating agent with potassium hydroxide (B78521). This method is particularly valuable in pharmaceutical and chemical industries for the synthesis of a variety of primary amines, including aliphatic, aromatic, and heterocyclic amines, which are crucial building blocks in drug discovery and development.

Reaction Mechanism

The Hofmann rearrangement with this compound proceeds through a well-established multi-step mechanism:

-

N-Chlorination: The primary amide is first chlorinated at the nitrogen atom by this compound to form an N-chloroamide.

-

Deprotonation: The presence of a strong base (potassium hydroxide) facilitates the deprotonation of the N-chloroamide, generating an N-chloroamide anion.

-

Rearrangement: The N-chloroamide anion undergoes a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of a chloride ion, to form an isocyanate intermediate.

-

Hydrolysis and Decarboxylation: The isocyanate intermediate is then hydrolyzed by water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine and carbon dioxide.

Reaction Mechanism Diagram

Caption: The reaction mechanism of the Hofmann rearrangement using this compound.

Quantitative Data

The following table summarizes representative examples of the Hofmann rearrangement using alkali metal hypochlorites. While specific data for this compound is not always available in the literature, the yields obtained with sodium hypochlorite are expected to be very similar.

| Starting Amide | Reagents | Temperature (°C) | Product | Yield (%) | Reference |

| Nicotinamide | Br₂/NaOH (forms NaOBr in situ) | 70-75 | 3-Aminopyridine | 65-71 | Organic Syntheses |

| Benzophenone-o-carboxamide | NaOCl, NaOH | 80-100 | o-Aminobenzophenone | 97.9 | US Patent 4082749A |

| 3,4,5-Trimethoxybenzamide | NaOCl (household bleach), NaOH | 60-70 | 3,4,5-Trimethoxyaniline | ~60 | Sciencemadness Discussion |

| Cyclopropanecarboxamide | NaOCl | 90 | Cyclopropylamine | 96 | ResearchGate |

| Phthalamide | NaOCl | - | Anthranilic acid | - | - |

Experimental Protocols

General Protocol for the Hofmann Rearrangement using this compound

This protocol provides a general procedure that can be adapted for various primary amides. Optimization of reaction time, temperature, and stoichiometry may be required for specific substrates.

1. Preparation of this compound Solution (in situ):

-

In a fume hood, prepare a solution of potassium hydroxide (4 molar equivalents) in water in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly bubble chlorine gas through the cold potassium hydroxide solution until the desired concentration of this compound (1.1 molar equivalents relative to the amide) is reached. Alternatively, a commercial solution of this compound can be used.

2. Reaction Procedure:

-

In a separate reaction vessel, dissolve or suspend the primary amide (1 molar equivalent) in water or a suitable co-solvent.

-

Cool the amide solution/suspension in an ice bath.

-

Slowly add the pre-cooled this compound solution to the amide mixture with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at low temperature for 30-60 minutes.

-

Gradually warm the reaction mixture to the desired temperature (typically between 50-80 °C) and maintain it for 1-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).

3. Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If the product is a solid, it may precipitate and can be collected by filtration. Wash the solid with cold water.

-

If the product is soluble, extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude amine can be purified by distillation, recrystallization, or column chromatography.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the Hofmann rearrangement.

Factors Influencing the Reaction

Several factors can influence the yield and purity of the primary amine product in the Hofmann rearrangement:

-

Substrate Structure: The nature of the R group on the amide can affect the reaction. Electron-donating groups on aromatic rings generally favor the rearrangement, while strong electron-withdrawing groups can hinder it. Steric hindrance around the amide group can also slow down the reaction.

-